2,3-Dihydro-1-benzothiophene-3-carboxylic acid
Description
Structural Characteristics and Nomenclature
This compound possesses the molecular formula C₉H₈O₂S and exhibits a molecular weight of 180.221 daltons. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative designations including 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid and benzo[b]thiophene-3-carboxylic acid, 2,3-dihydro-. The Chemical Abstracts Service has assigned this compound the registry number 19156-56-0, facilitating its identification in chemical databases and literature.
The structural architecture of this compound encompasses a bicyclic ring system wherein a benzene ring is fused to a thiophene moiety, creating the characteristic benzothiophene scaffold. This fusion occurs at the b-position, distinguishing it from the less stable benzo[c]thiophene isomer. The dihydro designation indicates the partial saturation of the thiophene ring, specifically at the 2,3-positions, which significantly influences the compound's chemical reactivity and conformational properties.
The carboxylic acid functional group positioned at the 3-carbon of the dihydrobenzothiophene ring system imparts distinctive chemical properties to the molecule. The canonical Simplified Molecular Input Line Entry System representation C1C(C2=CC=CC=C2S1)C(=O)O accurately depicts the structural connectivity, while the International Chemical Identifier key FDHVMZWQPQMDSU-UHFFFAOYSA-N provides a unique molecular identifier. The compound exhibits zero defined stereocenters, indicating its achiral nature.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₂S |
| Molecular Weight | 180.221 g/mol |
| Monoisotopic Mass | 180.024500 |
| Chemical Abstracts Service Number | 19156-56-0 |
| ChemSpider Identification | 28544204 |
| Defined Stereocenters | 0 |
The heterocyclic nature of this compound places it within the broader classification of sulfur-containing heterocycles, specifically among the benzothiophene derivatives that have demonstrated significant biological activities. The compound's structural framework aligns with the general characteristics of heterocyclic compounds, which constitute more than half of known chemical compounds and include 59% of United States Food and Drug Administration-approved pharmaceuticals containing nitrogen heterocycles.
The benzothiophene core structure represents a privileged scaffold in medicinal chemistry, exhibiting structural similarities to bioactive compounds that serve as lead molecules in drug discovery. The fusion of the benzene ring with the thiophene moiety creates a planar aromatic system that demonstrates enhanced stability compared to simple thiophene derivatives. This structural arrangement contributes to the compound's potential for diverse chemical modifications and biological interactions.
Historical Context in Heterocyclic Chemistry Research
The historical development of heterocyclic chemistry, encompassing compounds such as this compound, traces its origins to the early nineteenth century alongside the broader evolution of organic chemistry. Significant milestones in heterocyclic research include Brugnatelli's synthesis of alloxan from uric acid in 1818 and Dobereiner's production of furfural from starch treatment with sulfuric acid in 1832. These early discoveries established the foundation for understanding sulfur and oxygen-containing heterocyclic systems that would later encompass thiophene derivatives.
The discovery of thiophene itself by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry research. Meyer's identification of thiophene as a contaminant in benzene, responsible for the blue indophenin formation when isatin was mixed with sulfuric acid and crude benzene, represented a breakthrough in understanding sulfur-containing aromatic heterocycles. This discovery directly influenced subsequent research into thiophene derivatives and their benzene-fused analogs, including the benzothiophene family to which this compound belongs.
The development of benzothiophene chemistry evolved through systematic investigations into the synthesis and properties of various substituted derivatives. Research efforts have focused extensively on understanding the synthetic methodologies for constructing benzothiophene frameworks, with particular attention to electrophilic cyclization reactions and metal-catalyzed approaches. The synthesis of benzo[b]thiophenes has been achieved through multiple strategies, including electrophilic sulfur-mediated cyclization reactions that demonstrate high yields and broad substrate scope.
Table 2: Historical Milestones in Heterocyclic Chemistry Relevant to Benzothiophene Research
| Year | Milestone | Significance |
|---|---|---|
| 1818 | Brugnatelli synthesizes alloxan | Establishes heterocyclic compound research |
| 1832 | Dobereiner produces furfural | Demonstrates heterocycle synthesis from natural materials |
| 1882 | Viktor Meyer discovers thiophene | Identifies sulfur-containing aromatic heterocycles |
| 1922 | First benzo[c]thiophene derivative synthesis | Expands benzothiophene structural diversity |
| 1962 | Parent benzo[c]thiophene isolation | Completes fundamental benzothiophene characterization |
The evolution of benzothiophene chemistry has been significantly influenced by the recognition of these compounds' biological activities and pharmaceutical potential. Research into benzo[b]thiophene derivatives has revealed their capacity to exhibit antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties. These discoveries have driven extensive structure-activity relationship studies aimed at understanding the chemical groups responsible for evoking specific biological activities.
Contemporary research into compounds such as this compound has been facilitated by advances in synthetic methodology and analytical techniques. The development of efficient synthetic routes, including gold-catalyzed cyclization reactions and electrophilic sulfur-mediated approaches, has enabled researchers to access diverse benzothiophene derivatives with varying substitution patterns. These methodological advances have contributed to a deeper understanding of structure-property relationships within the benzothiophene family.
The integration of benzothiophene research into broader medicinal chemistry programs has been exemplified by the incorporation of benzothiophene scaffolds into clinically approved pharmaceuticals. Notable examples include zileuton, benzothiophenylcyclohexylpiperidine, raloxifene, and sertaconazole, which demonstrate the therapeutic potential of benzothiophene-based compounds. This pharmaceutical relevance has sustained research interest in benzothiophene derivatives, including specialized compounds such as this compound.
The historical trajectory of heterocyclic chemistry research has also been shaped by the recognition that thiophene and its derivatives occur naturally in petroleum deposits, sometimes in concentrations reaching 1-3%. This natural occurrence has necessitated the development of hydrodesulfurization processes for petroleum refining while simultaneously providing insights into the environmental distribution and stability of sulfur-containing heterocycles. Recent discoveries have even identified thiophene derivatives in Martian soil sediments, expanding the cosmic significance of these molecular frameworks.
The continued evolution of benzothiophene chemistry research reflects the dynamic interplay between synthetic methodology development, biological activity assessment, and pharmaceutical application. Current research directions encompass the exploration of novel synthetic approaches, the investigation of previously unexplored substitution patterns, and the evaluation of benzothiophene derivatives for emerging therapeutic targets. This ongoing research trajectory ensures that compounds such as this compound remain subjects of active scientific investigation within the broader context of heterocyclic chemistry advancement.
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHVMZWQPQMDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19156-56-0 | |
| Record name | 2,3-dihydro-1-benzothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of o-hydroxyacetophenones and sulfur sources under basic conditions to form the benzothiophene ring . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
Scientific Research Applications
2,3-Dihydro-1-benzothiophene-3-carboxylic acid has a variety of applications in scientific research:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly those with potential pharmacological properties.
Biology
- Enzyme Interactions: The compound is used in studies investigating enzyme inhibition and metabolic pathways. Its structural similarity to other biologically active compounds suggests it may interact with key enzymes involved in cancer proliferation and inflammation.
- Cell Growth Inhibition: Research indicates that it exhibits significant inhibitory effects on cell growth across various cancer cell lines, making it a candidate for anticancer drug development.
Pharmacology
- Therapeutic Potential: The compound has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to induce apoptosis in cancer cells through caspase activation has been documented.
In Vitro Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Mechanistic Insights
Further investigations revealed that the compound could induce apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases. This mechanism highlights its role in cancer therapy.
Animal Models
In vivo studies using rodent models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups. This reinforces its potential therapeutic applications in oncology.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Study of enzyme interactions and metabolic pathways |
| Pharmacology | Potential therapeutic effects in anti-cancer and anti-inflammatory treatments |
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s effects are mediated through various biochemical pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural or functional similarities with 2,3-dihydro-1-benzothiophene-3-carboxylic acid:
| Compound | Molecular Formula | Key Functional Groups | Structural Features |
|---|---|---|---|
| This compound | C₉H₈O₂S | Carboxylic acid, benzothiophene ring | Sulfur-containing fused ring, planar geometry |
| Caffeic Acid | C₉H₈O₄ | Carboxylic acid, catechol (2 hydroxyls) | Benzene ring with propenoic acid side chain |
| Benzofuran-3-carboxylic acid | C₉H₆O₃ | Carboxylic acid, benzofuran ring | Oxygen-containing fused ring, similar ring size |
Critical Observations :
Heteroatom Influence :
- The sulfur atom in this compound increases lipophilicity compared to oxygen-containing analogues like benzofuran-3-carboxylic acid. This may enhance membrane permeability but reduce aqueous solubility .
- Caffeic acid’s catechol group confers strong antioxidant activity, absent in the sulfur-based compound .
Comparable data for caffeic acid or benzofuran analogues are unavailable in the provided evidence. Solubility: Caffeic acid’s hydroxyl groups improve water solubility (~3.3 g/L at 25°C), whereas the benzothiophene analog’s solubility is likely lower due to reduced polarity.
Biological Activity
2,3-Dihydro-1-benzothiophene-3-carboxylic acid (DBTCA) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Target Enzyme
The primary target of DBTCA is the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK). By acting as an allosteric inhibitor of BCKDK, DBTCA modulates the activity of the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.
Mode of Action
DBTCA inhibits BCKDK, leading to increased BCKDC activity. This results in enhanced catabolism of BCAAs, which can influence various metabolic pathways and has implications in conditions such as obesity and diabetes.
Pharmacokinetics
DBTCA demonstrates favorable pharmacokinetic properties, including good gastrointestinal absorption and systemic circulation. It exhibits superior metabolic stability compared to other BCKDK inhibitors, which may enhance its therapeutic potential.
Antitumor Activity
Research indicates that DBTCA and related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that benzofuran derivatives similar to DBTCA can inhibit cell growth in cancer cells through mechanisms such as apoptosis induction and disruption of cellular invasion pathways .
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 2.74 |
| MDA-MB-231 (Breast) | 2.20 |
| HCT15 (Colon Cancer) | 2.37 |
Antibacterial and Antioxidant Properties
DBTCA has also been explored for its antibacterial and antioxidant activities. Compounds with similar structures have demonstrated effectiveness against bacterial strains and oxidative stress markers, suggesting potential applications in treating infections and oxidative damage .
Study on Enzyme Inhibition
A study evaluated the enzyme inhibitory potential of DBTCA analogs against α-glucosidase, a target for managing diabetes. The results indicated that certain derivatives exhibited strong inhibitory effects with IC50 values significantly lower than standard drugs like acarbose .
Clinical Implications
In vivo studies demonstrated that DBTCA derivatives could effectively lower blood glucose levels in diabetic models. For instance, compound 2B reduced blood glucose levels significantly over a treatment period, highlighting its potential as an anti-diabetic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3-Dihydro-1-benzothiophene-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of thiophene precursors or coupling reactions introducing the carboxylic acid group. For example, derivatives like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid amide (C₉H₁₁NO₂S) are synthesized using amide bond formation or alkylation strategies . Optimization involves adjusting catalysts (e.g., palladium for coupling), solvent systems (polar aprotic solvents like DMF), and temperature gradients (80–120°C) to maximize yield and purity. Reaction progress can be monitored via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm the benzothiophene core and substituent positions.
- HPLC (≥98% purity threshold) with UV detection at 254 nm for quantification .
- Mass spectrometry (ESI or EI) to verify molecular weight (e.g., C₉H₆O₂S has MW 178.205 g/mol) .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, though this requires high-purity samples .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Desiccants (silica gel) should be used to avoid moisture absorption. For short-term use, refrigeration (4°C) in amber vials is acceptable .
Advanced Research Questions
Q. How can structural modifications of the benzothiophene core enhance bioactivity in drug discovery?
- Methodological Answer : Focus on structure-activity relationship (SAR) studies:
- Introduce electron-withdrawing groups (e.g., fluorine at the 6-position) to improve metabolic stability.
- Modify the carboxylic acid moiety to esters or amides (e.g., ethyl esters in EU1794-4 derivatives) to modulate lipophilicity and bioavailability .
- Use computational tools (e.g., molecular docking) to predict binding affinity to target proteins like cyclooxygenase-2 (COX-2) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Purity : Ensure ≥98% purity via HPLC and validate with orthogonal methods (e.g., NMR) .
- Experimental design : Standardize assays (e.g., cell viability protocols with controls for solvent effects).
- Structural analogs : Confirm the exact derivative used (e.g., methyl vs. ethyl ester impacts solubility) .
- Replicate studies with independent synthesis batches and cross-validate with published datasets.
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use InChI key (e.g., DRBLTQNCQJXSNU-UHFFFAOYSA-N) to generate 3D conformers for virtual screening against targets like kinases or GPCRs .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Train datasets on benzothiophene derivatives to predict physicochemical properties (logP, pKa) .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Low yields in cyclization steps : Optimize catalysts (e.g., transition-metal catalysts) and use flow chemistry for better heat/mass transfer.
- Purification complexity : Employ flash chromatography or preparative HPLC with gradient elution .
- Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., carboxylic acid/amine ratios in amide formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
